propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate
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Overview
Description
Propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate is a chemical compound with a complex structure that includes a benzazepine core
Mechanism of Action
Target of Action
The compound “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” primarily targets the neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating mood and pain perception.
Mode of Action
“propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” interacts with its targets by binding to the active sites of these receptors, thereby modulating their activity.
Biochemical Pathways
The interaction of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” with its targets affects several biochemical pathways, including the serotonin and dopamine pathways. These pathways are involved in mood regulation and pain perception.
Pharmacokinetics
After oral administration, “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, with high concentrations in the central nervous system. The compound is metabolized in the liver and excreted in the urine.
Result of Action
The action of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate” at the cellular level results in altered neurotransmitter activity, which can lead to changes in mood and pain perception.
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of “propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate”.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the Benzazepine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Carbamate Group : This step involves the reaction of the benzazepine derivative with isopropyl chloroformate under basic conditions to form the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution reactions can occur, particularly at the carbamate group.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Hydrogen gas with palladium on carbon.
- Substitution : Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
- Industry : Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds:
- Benzazepine Derivatives : Compounds with similar benzazepine cores but different substituents.
- Carbamate Derivatives : Compounds with carbamate groups attached to different core structures.
Uniqueness: Propan-2-yl N-(6,11-dihydro-5H-benzobbenzazepin-2-yl)carbamate is unique due to its specific combination of a benzazepine core and a carbamate group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)22-18(21)19-15-10-9-14-8-7-13-5-3-4-6-16(13)20-17(14)11-15/h3-6,9-12,20H,7-8H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOMYBLVRMVSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.